molecular formula C15H14N4O B2611571 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol CAS No. 763126-18-7

2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol

Cat. No.: B2611571
CAS No.: 763126-18-7
M. Wt: 266.304
InChI Key: NDQIUIGWJOIATQ-UHFFFAOYSA-N
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Description

2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol is a chemical compound that features a triazole ring, an aniline group, and a benzenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)aniline with a suitable benzylating agent under basic conditions. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol can undergo various chemical reactions, including:

    Oxidation: The benzenol moiety can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This can result in the disruption of cellular processes and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the benzenol moiety.

    (E)-2-(4-(1H-1,2,4-triazol-1-yl)styryl)-4-(alkyl/arylmethyleneoxy)quinazoline: Contains a triazole ring and aniline group but has a different core structure.

Uniqueness

2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol is unique due to the presence of both the triazole ring and the benzenol moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[4-(1,2,4-triazol-1-yl)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15-4-2-1-3-12(15)9-17-13-5-7-14(8-6-13)19-11-16-10-18-19/h1-8,10-11,17,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQIUIGWJOIATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)N3C=NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763126-18-7
Record name 2-((4-(1H-1,2,4-TRIAZOL-1-YL)ANILINO)METHYL)PHENOL
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